ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

Phthalazine Lipophilicity QSAR

Inconsistent reactivity and purification challenges from mismatched ester chain lengths can derail phthalazine-based lead optimization. This ethyl ester variant provides a precise balance of lipophilicity and reactivity, solving the instability seen with methyl esters and the poor solubility of butyl analogs. Key advantages: 1) Enables high-yield N-alkylation without competing ester hydrolysis. 2) Directly usable in base-catalyzed cyclocondensations. 3) Stable, crystalline solid (mp 164-166 °C) simplifies purification and scale-up.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 22418-98-0
Cat. No. B5544312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate
CAS22418-98-0
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1
InChIInChI=1S/C13H14N2O4/c1-2-19-11(16)7-8-15-13(18)10-6-4-3-5-9(10)12(17)14-15/h3-6H,2,7-8H2,1H3,(H,14,17)
InChIKeyCSYCRQMBIRZTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate: Phthalazine Scaffold for Heterocyclic Chemistry


Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate (CAS 22418-98-0) is a synthetic phthalazine-1,4-dione derivative featuring an ethyl propanoate ester side chain. As a class, phthalazine-1,4-diones serve as versatile intermediates for constructing more complex bioactive heterocycles, including anti-infective and anticancer agents [1]. This specific ethyl ester variant enables controlled reactivity and purification profiles that differentiate it from shorter-chain (methyl) and longer-chain (butyl) ester analogs, as well as from the free carboxylic acid. In phthalazine-based medicinal chemistry programs, the choice of ester can critically influence both synthetic efficiency and the physicochemical properties of downstream products, making precise ester selection a key procurement decision [2].

Workflow

Phthalazine-1,4-dione heterocyclic synthesis

Selection

Ethyl ester balances reactivity and lipophilicity

Use Context

Fragment-based SAR, antimicrobial scaffold elaboration

Property Advantages of Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate


Interchanging phthalazine-1,4-dione esters is not a trivial substitution; systematic data demonstrate that the ester chain length directly governs lipophilicity (essential for membrane permeability and chromatographic behavior), synthetic yield in N-alkylation reactions, and the purity profile of the isolated product [1]. These are quantifiable parameters that directly impact the reproducibility of downstream chemistry and the integrity of structure–activity relationship (SAR) studies. The ethyl ester occupies a distinct position between the more polar methyl ester and the more lipophilic butyl ester, offering a balance of reactivity and purification ease that is not replicated by other chain-length variants [2].

Ethyl ester (target)

vs. Methyl ester

Higher polarity may shift chromatographic behavior and reduce membrane permeability in cell-based assays.

Ethyl ester (target)

vs. Butyl ester

Increased steric hindrance can lower N-alkylation yield and alter downstream SAR profiles.

Ethyl ester (target)

vs. Free acid

Carboxylic acid reactivity may require protection/deprotection and raise storage complexity.

Key Evidence: Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate vs. Analogs


Lipophilicity: Ethyl vs. Methyl and Butyl Esters

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate (C13, MW 262.26) possesses a predicted logP approximately 0.5 units higher than the methyl ester (C12, MW 248.23) and approximately 0.5 units lower than the butyl ester (C15, MW 290.31) [1]. This difference arises from the well-established ~0.5 log unit increment per methylene group added to the ester alkyl chain in this chemotype [2]. The experimental logP of the parent phthalazinone core is reported as 1.34 , providing an anchor point for this estimation.

Lipophilicity comparison
Class-level inference
Predicted logP ~2.34 (target) vs. ~1.84 (methyl), ~2.84 (butyl)
Intermediate lipophilicity window supports balanced solubility and permeability screening.
Fragment-based estimate anchored to phthalazinone core logP 1.34.
Phthalazine Lipophilicity QSAR

N-Alkylation Yield: Ethyl vs. Butyl Ester

The synthesis of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate through N-alkylation of phthalazine-1,4-dione with ethyl acrylate or ethyl 3-bromopropanoate is reported to proceed with a yield of approximately 78% under optimized conditions [1]. This yield is significantly higher than analogous reactions reported for the butyl ester variant, where yields of 60–70% are more typical due to steric hindrance from the longer alkyl chain [2].

N-Alkylation yield
Cross-study comparable
78% isolated yield (ethyl ester)
Higher yield vs. butyl ester (60–70%) supports cost-efficient procurement.
Yields from N-alkylation with alkyl 3-bromopropanoate or acrylate.
Phthalazine N-Alkylation Synthetic Yield

Purity and Stability: Ester vs. Free Acid

Commercially, ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is supplied with a minimum purity specification of 95% . The corresponding free acid (CAS 4572-80-9) is also available at 95% standard purity ; however, the free acid's carboxylic acid group can introduce additional reactivity (dimerization, salt formation, and hydrogen-bonding-driven aggregation) that may compromise storage stability and complicate synthetic transformations without a protection/deprotection step. The ethyl ester form avoids these issues while maintaining equivalent bulk purity.

Purity and form stability
Class-level inference
≥95% standard purity, non-ionizable ester form
Ester avoids free acid dimerization and aggregation, simplifying synthetic steps.
Free acid equivalent purity available but with handling liabilities.
Phthalazine Purity Procurement Specification

Intermediate Advantage: Unsubstituted Core vs. 4-Benzyl Analog

In a comprehensive SAR study of phthalazine-based VEGFR2 inhibitors, the parent ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3) served as the critical precursor for all 25 downstream derivatives, yet the parent ester itself did not demonstrate significant cytotoxic activity (IC50 >50 μM) [1]. This highlights the compound's role as a versatile and inert intermediate rather than an active molecule. In contrast, the unsubstituted ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate lacks the 4-benzyl substituent, yielding a more compact scaffold with a molecular weight 52.1 Da lower (MW 262.26 vs. 314.36) that offers superior atom economy for fragment-based drug design and for introducing diverse substituents at the vacant C-4 position .

Intermediate inertness
Supporting evidence
Analogous 4-benzyl parent ester: IC50 >50 µM (HCT-116); potency only after C-4 modification
Unsubstituted core acts as an inert scaffold for systematic SAR studies.
Downstream derivatives achieve nanomolar VEGFR2 inhibition.
Phthalazine Prodrug VEGFR2

Applications of Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate


Fragment-Based SAR: C-4 Diversification

The unsubstituted phthalazine-1,4-dione core of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is ideal for fragment-based lead discovery. Because the C-4 position is vacant, chemists can introduce diverse substituents via electrophilic or nucleophilic pathways without competing steric or electronic effects from a pre-existing group. This modularity is supported by the RSC Advances study [1] demonstrating that decoration of the phthalazine core at analogous positions yields potent VEGFR2 inhibitors (IC50 0.32–1.58 μM). The ethyl ester also provides a convenient handle for subsequent hydrolysis to the acid or hydrazinolysis to the hydrazide, enabling rapid library construction.

Antimicrobial Phthalazine-Fused Heterocycle Synthesis

The compound serves as a validated precursor for synthesizing phthalazine-fused pyrazoles, coumarins, and pyrimidines with broad-spectrum antimicrobial activity. The 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl) scaffold is an established building block in multiple publications showing antibacterial and antifungal activities against Gram-positive and Gram-negative strains [2]. The ethyl ester form is preferred because it can be directly used in base-catalyzed cyclocondensation reactions without the competing ester hydrolysis that plagues the methyl ester, while still providing sufficient solubility in common organic solvents (e.g., DMF, DMSO, THF).

Aldose Reductase Inhibitors: Phthalazine-Based Synthesis

Phthalazinyl propanoate esters have been patented (EP0397350) as intermediates for oxophthalazinyl acetic acids and analogs, a class investigated for aldose reductase inhibition and uric acid-lowering activity [3]. Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate can be hydrolyzed to the corresponding acetic/propanoic acid or transesterified, providing entry to a series of investigational compounds. The availability of the ethyl ester as a stable, crystalline solid (mp 164–166 °C) facilitates purification and scale-up relative to liquid or low-melting analogs.

Bioactive Metal Complexes: Phthalazine Ligand

Phthalazine-1,4-dione derivatives are effective N,O-bidentate ligands for synthesizing biologically active transition metal complexes. Recent studies have employed 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide to create mixed-ligand complexes with Co(II), Ni(II), and Cu(II) that exhibit anti-inflammatory, antifungal, and antibacterial properties . The ethyl ester analog, ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, offers an alternative coordination sphere through the ester carbonyl and phthalazine nitrogen atoms, with the ethyl ester side chain providing solubility advantages in non-aqueous media.

Application
Selection Property
Validation Focus
Fragment-based SAR: C-4 diversification
Unsubstituted core enables modular derivatization
Downstream VEGFR2 inhibitor SAR review
Antimicrobial heterocycle synthesis
Phthalazine-fused scaffold for cyclocondensation
Antimicrobial screening panel assessment
Aldose reductase inhibitor precursors
Ethyl ester handle for hydrolysis/transesterification
Patent-described inhibitor class review
Bioactive metal complex ligand
N,O-bidentate coordination via ester carbonyl and phthalazine N
Anti-inflammatory/antifungal complex screening
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